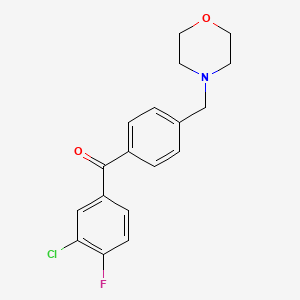

3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone

Vue d'ensemble

Description

3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H17ClFNO2 It is a benzophenone derivative, characterized by the presence of chloro, fluoro, and morpholinomethyl groups attached to the benzene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-fluorobenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Applications De Recherche Scientifique

Chemical Synthesis

Overview:

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, making it a versatile building block in organic chemistry.

Key Reactions:

- Nucleophilic Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

- Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming biaryl compounds.

- Oxidation and Reduction: The benzophenone core can participate in redox reactions under suitable conditions.

Table 1: Common Reactions Involving 3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Reaction of chloro group with nucleophiles | Sodium hydroxide, potassium carbonate |

| Oxidation | Conversion of benzophenone to more oxidized forms | Potassium permanganate, chromium trioxide |

| Suzuki–Miyaura Coupling | Formation of biaryl compounds | Palladium catalysts, organoboron reagents |

Biological Applications

Therapeutic Potential:

Research indicates that this compound exhibits potential biological activities. It is being investigated for its therapeutic properties, particularly in the context of anti-inflammatory and anticancer effects.

Mechanism of Action:

The compound may interact with specific enzymes and receptors, modulating their activities. This interaction could lead to alterations in gene expression related to inflammation and cell proliferation.

Case Study: Anticancer Activity

A study explored the effect of this compound on cancer cell lines, revealing that it inhibited cell proliferation through apoptosis induction. The mechanism involved the modulation of signaling pathways associated with cell survival and death.

Material Science

UV Absorption Properties:

this compound is utilized in developing materials with UV absorption capabilities. It can be incorporated into polymers to enhance their resistance to photoaging.

Polymeric Applications:

In a recent study, this compound was covalently attached to poly(vinyl chloride) (PVC) via click chemistry, resulting in a polymeric UV-absorber that demonstrated excellent stability and solubility in organic solvents without cytotoxicity.

Table 2: Properties of Polymeric UV-Absorbers

| Property | Value |

|---|---|

| Solubility | High solubility in common organic solvents |

| Stability | Excellent resistance to UV photoaging |

| Cytotoxicity | Non-cytotoxic to HaCat cells |

Industrial Applications

Specialty Chemicals Production:

The compound is also employed in producing specialty chemicals with specific properties tailored for industrial applications. Its unique chemical structure allows for the design of materials that meet particular performance criteria.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The morpholinomethyl group may contribute to the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-fluoro-3’-morpholinomethyl benzophenone

- 4-Chloro-3-fluoro-4’-morpholinomethyl benzophenone

- 3-Fluoro-4-morpholinoaniline

Uniqueness

3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both chloro and fluoro groups can enhance its chemical stability and biological activity compared to similar compounds .

Activité Biologique

3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone (CFMB) is a synthetic organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CFMB has the chemical formula C₁₈H₁₇ClFNO₂ and a molecular weight of approximately 333.78 g/mol. Its structure features a benzophenone backbone, characterized by two phenyl rings connected by a carbonyl group, with chlorine and fluorine substituents as well as a morpholinomethyl group. These structural features contribute to its unique chemical properties and potential biological activities.

The biological activity of CFMB is attributed to its interaction with specific molecular targets within biological systems. The presence of the chloro and fluoro groups enhances its ability to bind to enzymes or receptors, potentially inhibiting their activity. The morpholinomethyl group may improve the compound's solubility and bioavailability, facilitating transport within biological environments.

Antimicrobial Activity

Research indicates that CFMB exhibits promising antimicrobial properties against various bacteria and fungi. Some derivatives have shown efficacy in inhibiting the growth of pathogens, making CFMB a candidate for further investigation in antimicrobial drug development.

Table 1: Antimicrobial Activity of CFMB Derivatives

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 50 |

Anticancer Activity

CFMB has also been studied for its anticancer properties . In vitro studies have demonstrated that CFMB can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Case Study: Inhibition of MCF-7 Cell Proliferation

A recent study evaluated the effects of CFMB on MCF-7 cells using an MTT assay. The results indicated significant cytotoxicity with an IC50 value of approximately 10 µM after 72 hours of treatment.

Table 2: Cytotoxic Effects on MCF-7 Cells

| Concentration (µM) | Percent Viable Cells (%) |

|---|---|

| 5 | 58.48 |

| 10 | 45.22 |

| 20 | 21.24 |

Research Findings

- Inhibition of Cell Cycle Progression : Flow cytometry analysis revealed that CFMB alters cell cycle distribution in treated MCF-7 cells, leading to an increase in sub-G1 phase cells, indicating apoptosis .

- Molecular Docking Studies : Computational modeling suggests that CFMB has a strong binding affinity for matrix metalloproteinases (MMP-2 and MMP-9), which play crucial roles in tumor progression and metastasis .

- Synergistic Effects with Other Drugs : Preliminary studies indicate that combining CFMB with established anticancer agents may enhance therapeutic efficacy, suggesting potential for combination therapies in cancer treatment .

Propriétés

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-16-11-15(5-6-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXNPXSLSXLOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642643 | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-26-8 | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.